molecular formula C15H10N2O4 B1189812 2-[(2,3-dihydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione

2-[(2,3-dihydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione

Cat. No.: B1189812
M. Wt: 282.25g/mol
InChI Key: RCRWAHFZMFASKL-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,3-dihydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a benzylidene group attached to an isoindole dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-dihydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione typically involves the condensation reaction between 2,3-dihydroxybenzaldehyde and phthalimide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize costs. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-dihydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(2,3-dihydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,3-dihydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-dihydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione
  • 2-[(2,4-dihydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione

Uniqueness

2-[(2,3-dihydroxybenzylidene)amino]-1H-isoindole-1,3(2H)-dione is unique due to the specific positioning of the hydroxyl groups on the benzylidene moiety. This positioning influences its reactivity and interaction with other molecules, making it distinct from its analogs.

Properties

Molecular Formula

C15H10N2O4

Molecular Weight

282.25g/mol

IUPAC Name

2-[(E)-(2,3-dihydroxyphenyl)methylideneamino]isoindole-1,3-dione

InChI

InChI=1S/C15H10N2O4/c18-12-7-3-4-9(13(12)19)8-16-17-14(20)10-5-1-2-6-11(10)15(17)21/h1-8,18-19H/b16-8+

InChI Key

RCRWAHFZMFASKL-LZYBPNLTSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=C(C(=CC=C3)O)O

Origin of Product

United States

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